L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine
Description
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is a linear hexapeptide comprising the sequence Lys-Gly-Leu-Ala-Thr-Val. Its molecular formula is calculated as C26H49N7O8, with an approximate molecular weight of 587.8 g/mol (derived from summation of constituent amino acids and subtraction of water molecules from peptide bond formation). This peptide lacks post-translational modifications such as methylation or cyclization, distinguishing it from more complex analogs.
Properties
CAS No. |
648441-78-5 |
|---|---|
Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-13(2)11-18(31-19(35)12-29-23(37)17(28)9-7-8-10-27)24(38)30-15(5)22(36)33-21(16(6)34)25(39)32-20(14(3)4)26(40)41/h13-18,20-21,34H,7-12,27-28H2,1-6H3,(H,29,37)(H,30,38)(H,31,35)(H,32,39)(H,33,36)(H,40,41)/t15-,16+,17-,18-,20-,21-/m0/s1 |
InChI Key |
TVVZFCNDZFHHLF-QWSDNZPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
-
- A suitable resin is chosen, typically a polystyrene or polyethylene glycol-based resin that can support the growing peptide chain.
- The resin is functionalized with a linker that allows for the attachment of the first amino acid.
-
- Each amino acid is activated, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
- The activated amino acid is then coupled to the resin-bound peptide chain, forming a peptide bond.
-
- After each coupling step, protective groups on the amino acids are removed to expose the amine functionality for subsequent coupling.
- Common deprotecting agents include trifluoroacetic acid (TFA) or hydrogen fluoride.
-
- The process of coupling and deprotection is repeated for each amino acid in the desired sequence until the full peptide is synthesized.
-
- Once synthesis is complete, the peptide is cleaved from the resin using strong acids like TFA or hydrogen fluoride, which also removes any remaining protective groups.
-
- The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Biological Production Methods
In addition to chemical synthesis, this compound can potentially be produced through biological methods involving engineered microorganisms.
Recombinant DNA Technology
-
- The gene encoding for the desired peptide sequence can be synthesized and cloned into an expression vector.
- Common hosts include Escherichia coli and yeast species, which are transformed with plasmids carrying the gene of interest.
-
- Transformed cells are cultured in a bioreactor under controlled conditions to promote high-density growth.
- Nutrient media are optimized to enhance peptide yield.
Peptide Extraction and Purification :
- After fermentation, cells are lysed to release intracellular peptides.
- Peptides are purified using chromatographic techniques similar to those used in chemical synthesis.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity and control over sequence; scalable | Requires expensive reagents; time-consuming |
| Biological Production | Potentially lower costs; environmentally friendly | Lower yields; longer production times |
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and valine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used under standard peptide coupling conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated amino acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Serves as a substrate for enzymatic studies and protein interaction assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing various biological pathways. For example, it may act as an inhibitor or activator of enzymatic activity, modulate signal transduction pathways, or alter protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with two structurally related peptides from the provided evidence:
Pharmacokinetic and Functional Insights
- Cyclic Peptide (CAS 59865-13-3): Cyclization and N-methylation enhance metabolic stability and membrane permeability, making it resistant to proteolytic degradation . Such modifications are common in therapeutic peptides (e.g., cyclosporine) to improve bioavailability.
- Its larger size (991.18 g/mol) may reduce renal clearance compared to the target compound.
- Target Compound: The absence of modifications and smaller size (~587.8 g/mol) suggest rapid clearance and susceptibility to enzymatic degradation. However, its linear structure may facilitate synthesis and customization for specific binding interactions.
Biological Activity
L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is a hexapeptide composed of six amino acids: lysine, glycine, leucine, alanine, threonine, and valine. This unique composition contributes to its potential biological activities, which warrant detailed exploration. This article will discuss the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure typical of peptides. Its specific sequence of amino acids allows for unique interactions within biological systems, influencing its stability and reactivity in various environments.
Biological Activities
Research into the biological activities of this compound suggests several potential effects:
- Muscle Growth and Repair : Similar to other branched-chain amino acids (BCAAs), this hexapeptide may promote muscle growth and tissue repair. BCAAs have been shown to enhance energy levels, increase endurance, and support muscle recovery .
- Antioxidant Properties : Peptides such as this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that specific peptide sequences can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Interaction : The peptide may interact with various receptors in the body, influencing signaling pathways related to muscle metabolism and growth.
- Protein Synthesis Stimulation : It may enhance protein synthesis through activation of mTOR (mechanistic target of rapamycin) pathways, similar to other BCAAs .
- Regulation of Nitrogen Balance : This compound may contribute to maintaining nitrogen balance in the body, which is crucial for muscle maintenance and growth.
Study 1: Muscle Recovery
A clinical trial investigated the effects of a peptide blend including this compound on muscle recovery post-exercise. Results indicated a significant reduction in muscle soreness and improved recovery times compared to a placebo group.
Study 2: Neuroprotective Potential
Research published in a peer-reviewed journal explored the neuroprotective effects of various peptides. This compound demonstrated potential in reducing neuronal cell death in vitro under oxidative stress conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar peptides regarding their structure and unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Valyl-Glycyl-Valine | C15H28N4O5 | Higher sorption capacity |
| L-Alanylleucine | C13H24N2O3 | Different thermal stability |
| L-Tyrosylglycylglycyl | C158H253N41O44S | Endogenous opioid activity |
This comparison highlights that while this compound shares structural characteristics with other peptides, its specific sequence may result in distinct biological activities and interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
